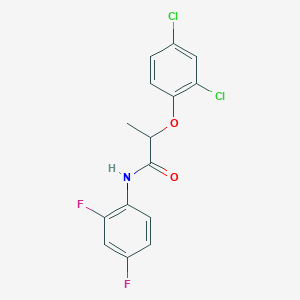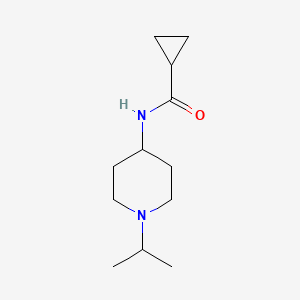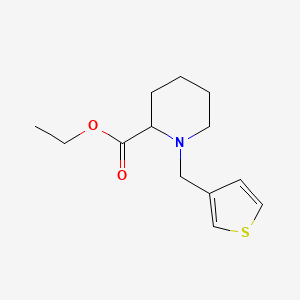
2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)propanamide, commonly known as DFP-10825, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of amides and has been found to have interesting properties that make it useful in various research applications.
作用机制
DFP-10825 works by selectively inhibiting the activity of FAAH, which is an enzyme that is responsible for breaking down endocannabinoids. Endocannabinoids are signaling molecules that are produced by the body and play a role in regulating various physiological processes. By inhibiting FAAH, DFP-10825 can increase the levels of endocannabinoids in the body, which can help researchers better understand the role of the endocannabinoid system in various physiological processes.
Biochemical and Physiological Effects:
DFP-10825 has been found to have various biochemical and physiological effects. By selectively inhibiting FAAH, DFP-10825 can increase the levels of endocannabinoids in the body, which can have various effects on physiological processes such as pain, mood, appetite, and immune function. Additionally, DFP-10825 has been found to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using DFP-10825 in lab experiments is its selectivity for FAAH. This allows researchers to selectively target the endocannabinoid system without affecting other physiological processes. Additionally, DFP-10825 has been found to be relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, one of the limitations of using DFP-10825 is its potential for off-target effects. While DFP-10825 is selective for FAAH, it may also affect other enzymes and receptors in the body, which can complicate the interpretation of results.
未来方向
There are several future directions for research on DFP-10825. One area of interest is its potential use in the treatment of various inflammatory conditions. Additionally, researchers are interested in further exploring the role of the endocannabinoid system in various physiological processes. Finally, there is interest in developing more selective FAAH inhibitors that can be used in both research and clinical settings.
合成方法
DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with 2,4-difluoroaniline to form an intermediate compound. This intermediate is then reacted with propanoyl chloride to form the final compound, DFP-10825.
科学研究应用
DFP-10825 has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a tool for studying the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that plays a role in regulating various physiological processes such as pain, mood, appetite, and immune function. DFP-10825 has been found to selectively inhibit the activity of a specific enzyme, fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, DFP-10825 can increase the levels of endocannabinoids in the body, which can help researchers better understand the role of the endocannabinoid system in various physiological processes.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F2NO2/c1-8(22-14-5-2-9(16)6-11(14)17)15(21)20-13-4-3-10(18)7-12(13)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVOIPRVJHVHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5178477.png)
![ethyl 4-({[3-(benzoylamino)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5178485.png)

![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)

![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)

